Bienvenue dans la boutique en ligne BenchChem!

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid

Lipophilicity Drug design Physicochemical profiling

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid (CAS 1304876-43-4, MF C₉H₁₂N₄O₂, MW 208.22) is a heterobifunctional building block comprising a pyridazine core substituted at the 6-position with an unsubstituted piperazine ring and at the 3-position with a carboxylic acid group. The compound serves as a key synthetic intermediate in at least two therapeutically distinct programs: potent and selective stearoyl-CoA desaturase‑1 (SCD1) inhibitors for obesity/metabolic syndrome , and first-in-class human dCTP pyrophosphatase 1 (dCTPase) inhibitors for oncology.

Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
Cat. No. B15313133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperazin-1-yl)pyridazine-3-carboxylic acid
Molecular FormulaC9H12N4O2
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NN=C(C=C2)C(=O)O
InChIInChI=1S/C9H12N4O2/c14-9(15)7-1-2-8(12-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H,14,15)
InChIKeyBMXGTJPVXWZTIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid – Procurement-Ready Pyridazine Carboxylic Acid Scaffold for Medicinal Chemistry


6-(Piperazin-1-yl)pyridazine-3-carboxylic acid (CAS 1304876-43-4, MF C₉H₁₂N₄O₂, MW 208.22) is a heterobifunctional building block comprising a pyridazine core substituted at the 6-position with an unsubstituted piperazine ring and at the 3-position with a carboxylic acid group . The compound serves as a key synthetic intermediate in at least two therapeutically distinct programs: potent and selective stearoyl-CoA desaturase‑1 (SCD1) inhibitors for obesity/metabolic syndrome [1], and first-in-class human dCTP pyrophosphatase 1 (dCTPase) inhibitors for oncology [2]. Its rigid pyridazine scaffold contributes to stable molecular interactions in kinase inhibitor and receptor modulator design [3].

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid – Why Interchanging In-Class Pyridazine Building Blocks Compromises Lead Optimisation


Superficially similar pyridazine-3-carboxylic acid building blocks differ in the 6-position heterocycle (piperazine vs. piperidine vs. morpholine) or the carboxylic acid regioisomerism (3‑ vs. 4‑position), which produces measurable divergence in key drug-design parameters. Calculated LogP differs by ≥ 1.2 log units between the piperazine and piperidine congeners, altering predicted permeability and solubility profiles [1]. The piperazine NH provides a third derivatisation handle that the piperidine analogue lacks, enabling divergent SAR exploration [2]. Furthermore, the 3‑carboxylic acid regioisomer is the demonstrated gateway to both SCD1 and dCTPase clinical candidates, whereas the 4‑carboxylic acid regioisomer has no comparable track record in lead generation [3]. Procurement of an incorrect in-class analogue therefore risks compromised physicochemical properties, reduced synthetic versatility, and absence of literature-validated downstream application routes.

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid vs. 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid

The target compound exhibits a calculated LogP (XLogP3) of approximately –2.51 , whereas the piperidine congener 6-(piperidin-1-yl)pyridazine-3-carboxylic acid (CAS 914637-38-0) has a substantially higher XLogP3 value of approximately 1.0 [1]. The difference of > 3.5 log units reflects the replacement of the piperazine NH with a CH₂ group, and carries implications for aqueous solubility, permeability, and protein binding in lead optimisation.

Lipophilicity Drug design Physicochemical profiling

Synthetic Versatility Differentiation: Piperazine NH as a Third Derivatisation Handle vs. Piperidine Congener

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid provides three chemically orthogonal derivatisation sites: (i) carboxylic acid for amide/ester coupling, (ii) piperazine N4‑H for sulfonylation, acylation, or reductive amination, and (iii) the pyridazine ring for further functionalisation [1]. In contrast, the piperidine congener (CAS 914637-38-0) lacks the second nitrogen atom, offering only two derivatisation handles . This additional vector was exploited in the SCD1 inhibitor program to attach substituted benzoyl groups at the piperazine N4 position, yielding compound 49 (XEN103) with mSCD1 IC₅₀ = 14 nM [2].

Parallel synthesis Library enumeration Scaffold decoration

Downstream Lead Validation: Proven Intermediate to SCD1 Clinical Candidate XEN103 vs. Unvalidated 4‑Carboxylic Acid Regioisomer

The 6-(piperazin-1-yl)pyridazine-3-carboxylic acid scaffold is the direct precursor to the SCD1 clinical candidate XEN103, which demonstrated mSCD1 IC₅₀ = 14 nM, HepG2 cellular IC₅₀ = 12 nM, and in vivo efficacy ED₅₀ = 0.8 mg/kg in rodent models [1]. By contrast, the 4‑carboxylic acid regioisomer 6-(piperazin-1-yl)pyridazine-4-carboxylic acid (CAS 1706442-50-3) has no published quantitative pharmacology data linking it to any validated lead series . The 3‑carboxylic acid motif positions the carboxylate for optimal amide coupling geometry in the SCD1 pharmacophore [2].

SCD1 inhibitor Metabolic disease Lead generation

Dual-Target Validation: Proven Intermediate to dCTPase Inhibitor Lead Series with nM Potency

Beyond SCD1, the 6-(piperazin-1-yl)pyridazine-3-carboxylic acid scaffold is the core of the first potent dCTPase inhibitor series. The lead compound in this series achieved dCTPase IC₅₀ = 25 nM and demonstrated outstanding selectivity over related nucleotide pyrophosphatases, with synergistic anti-leukemic activity when combined with cytidine analogues [1]. The piperidine congener has no reported dCTPase inhibitory activity [2]. The metabolic stability of the piperazinylpyridazine series was systematically optimised, with structural modifications improving in vitro microsomal half-life from t₁/₂ = 2–3 min to > 100 min [3].

dCTPase inhibitor Cancer stemness Nucleotide metabolism

Predicted pKa Differentiation: Piperazine vs. Piperidine Basicity Impacts Salt Selection and Formulation

The piperazine moiety of the target compound has a predicted pKa of 8.60 ± 0.10 for the secondary amine , whereas the piperidine nitrogen in the congener has a typical predicted pKa of approximately 10.0–10.5 [1]. This ~ 1.5 unit difference in basicity affects the ionisation state at physiological pH and dictates the suitability of different counterions for salt formation. The hydrochloride salt of the target compound (CAS 1955524-12-5, MW 244.68) is commercially available at ≥ 97 % purity, confirming practical salt-forming capability .

Ionisation state Salt formation Formulation development

Metabolic Stability Awareness: Rapid Microsomal Clearance of Piperazinylpyridazine Scaffold Informs Design Strategy

The piperazin-1-ylpyridazine scaffold, including derivatives of the target compound, is characterised by rapid in vitro intrinsic clearance in liver microsomes. The prototype compound 1 in the dCTPase series exhibited MLM/HLM t₁/₂ = 2–3 min [1]. However, systematic structure-metabolism relationship (SMR) studies demonstrated that structural modifications can improve in vitro half-life by > 50‑fold, yielding compounds with t₁/₂ = 113 min (MLM) and 105 min (HLM) [1]. In contrast, related piperazinylpyridazine carboxamides in the SCD1 series showed high metabolic stability (97 % parent remaining after 30 min in RLM), indicating that the carboxylic acid-to-amide conversion dramatically alters clearance [2]. This established SMR knowledge base is not available for the piperidine or 4‑carboxylic acid congeners.

Metabolic stability Microsomal clearance Lead optimisation

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid – Evidence-Backed Research and Industrial Application Scenarios


SCD1 Inhibitor Lead Generation and SAR Expansion for Metabolic Disease Programs

For teams pursuing stearoyl-CoA desaturase‑1 (SCD1) inhibitor discovery, 6-(piperazin-1-yl)pyridazine-3-carboxylic acid is the direct literature-precedented entry point to the piperazinylpyridazine SCD1 pharmacophore. Using this scaffold, researchers can replicate the synthetic route to XEN103 (mSCD1 IC₅₀ = 14 nM, HepG2 IC₅₀ = 12 nM) and explore SAR at the piperazine N4 position, carboxylic acid amide coupling, and pyridazine core substitutions [1]. The documented in vivo efficacy (ED₅₀ = 0.8 mg/kg) and weight gain reduction in rodent models provide a benchmark for new analogue evaluation [1].

dCTP Pyrophosphatase 1 Inhibitor Development for Oncology

The scaffold is the validated starting material for the first potent and selective human dCTPase inhibitors (lead IC₅₀ = 25 nM) [2]. Research groups targeting nucleotide metabolism in cancer can leverage the established selectivity profile over related nucleotide pyrophosphatases and the demonstrated synergy with cytidine analogues in leukemic cell models [2]. The published SMR data guiding metabolic stability optimisation (from t₁/₂ = 2–3 min to > 100 min) provide a rational framework for ADME property improvement [3].

Parallel Library Synthesis Exploiting Three Orthogonal Derivatisation Vectors

Medicinal chemistry groups performing diversity-oriented synthesis can capitalise on the three chemically distinct derivatisation handles: carboxylic acid (amide/ester formation), piperazine NH (sulfonylation, acylation, alkylation), and pyridazine ring (cross-coupling, electrophilic substitution) [4]. This three-vector system generates a larger enumerated library per scaffold compared to the two-vector piperidine congener, increasing the probability of identifying hits in high-throughput screening campaigns .

Physicochemical Property-Driven Fragment and Lead Optimisation

With a calculated LogP of approximately –2.51 and a predicted piperazine pKa of 8.60, this scaffold occupies a hydrophilic, weakly basic property space suitable for fragment-based drug discovery and lead optimisation programs requiring low lipophilicity starting points . The > 3.5 log unit difference from the piperidine congener makes the piperazine analogue the appropriate choice when lower LogP is a design criterion [5]. The commercially available hydrochloride salt (CAS 1955524-12-5) facilitates direct use in aqueous-compatible chemistry without additional salt screening .

Quote Request

Request a Quote for 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.